2-chloromethanesulfonylpyrimidine
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Overview
Description
2-chloromethanesulfonylpyrimidine is an organic compound with the molecular formula C5H5ClN2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
The synthesis of 2-chloromethanesulfonylpyrimidine typically involves the reaction of pyrimidine with chloromethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloromethanesulfonylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in palladium-catalyzed Hiyama cross-couplings with organosilanes to form C2-aryl pyrimidine derivatives.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions involving this compound are less documented, it can potentially undergo such reactions under appropriate conditions.
Common reagents used in these reactions include organosilanes, palladium catalysts, and bases like triethylamine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloromethanesulfonylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: Its derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-chloromethanesulfonylpyrimidine involves its ability to act as an electrophile in chemical reactions. The chlorine atom attached to the sulfonyl group makes the compound highly reactive towards nucleophiles. This reactivity is utilized in various coupling and substitution reactions, where the compound forms new bonds with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Comparison with Similar Compounds
2-chloromethanesulfonylpyrimidine can be compared with other similar compounds such as:
2-chloropyrimidine: Similar in structure but lacks the sulfonyl group, making it less reactive in certain types of reactions.
2-chloromethanesulfonylbenzene: Contains a benzene ring instead of a pyrimidine ring, which affects its reactivity and applications.
2-chloromethanesulfonylpyridine: Contains a pyridine ring, which has different electronic properties compared to pyrimidine.
The uniqueness of this compound lies in its combination of the pyrimidine ring and the chloromethanesulfonyl group, which imparts specific reactivity and makes it valuable in various synthetic applications.
Properties
IUPAC Name |
2-(chloromethylsulfonyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c6-4-11(9,10)5-7-2-1-3-8-5/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFZBCSPDUSCDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)S(=O)(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.62 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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